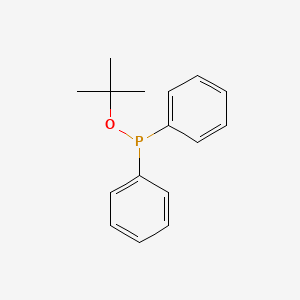

Phosphinous acid, diphenyl-, 1,1-dimethylethyl ester

CAS No.: 151484-28-5

Cat. No.: VC20580687

Molecular Formula: C16H19OP

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 151484-28-5 |

|---|---|

| Molecular Formula | C16H19OP |

| Molecular Weight | 258.29 g/mol |

| IUPAC Name | (2-methylpropan-2-yl)oxy-diphenylphosphane |

| Standard InChI | InChI=1S/C16H19OP/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |

| Standard InChI Key | QGIMXDDOCRLZOH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OP(C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure centers on a phosphorus atom bonded to two phenyl groups (C<sub>6</sub>H<sub>5</sub>) and a 1,1-dimethylethyl (tert-butyl) group via an oxygen linkage. This configuration places the phosphorus in a trigonal pyramidal geometry, with lone pair electrons enabling nucleophilic behavior. The tert-butyl group introduces steric bulk, potentially modulating reactivity in catalytic or stoichiometric applications .

Synthesis and Reactivity

Synthetic Routes

The synthesis of phosphinous acid, diphenyl-, 1,1-dimethylethyl ester can be inferred from methods used for related phosphinous acid derivatives:

-

Nucleophilic substitution: Reaction of diphenylphosphinous chloride with tert-butanol in the presence of a base such as triethylamine.

-

Transesterification: Exchange of alkoxy groups on preformed phosphinous acid esters using tert-butanol under acidic or basic conditions.

These routes emphasize the compound’s role as a phosphorylating agent or intermediate in organophosphorus synthesis .

Reactivity Profile

The tert-butyloxy group enhances stability against hydrolysis compared to smaller alkoxy substituents, while the phenyl groups electronically activate the phosphorus center for reactions such as:

-

Oxidation: Formation of phosphine oxides under mild oxidizing conditions.

-

Ligand exchange: Participation in coordination chemistry with transition metals.

-

Nucleophilic substitution: Displacement of the tert-butoxy group by stronger nucleophiles (e.g., amines, thiols).

Physicochemical Properties

Thermal Stability

Applications and Research Findings

Catalysis

Phosphinous acid esters serve as precursors to catalytically active metal complexes. For example, palladium complexes of related phosphinous acids facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) . The tert-butyloxy variant may offer improved air stability compared to more labile analogs.

Materials Science

In polymer chemistry, such compounds act as flame retardants or stabilizers. While diphenyl phosphate esters are well-documented in this role , the tert-butyl derivative’s larger steric profile could reduce plasticizing effects while maintaining flame-retardant efficacy.

Comparative Analysis of Related Compounds

Future Research Directions

-

Mechanistic studies: Elucidate the compound’s behavior in catalytic cycles using in situ spectroscopic methods.

-

Thermal analysis: Characterize decomposition pathways to assess suitability for high-temperature applications.

-

Biological screening: Explore potential bioactivity given the pharmacological relevance of phosphorous-containing molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume